Methyl 4-(3-bromopropoxy)benzoate

Description

BenchChem offers high-quality Methyl 4-(3-bromopropoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-bromopropoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

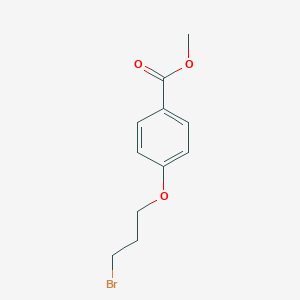

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-bromopropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQAWAAALKEOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395348 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135998-88-8 | |

| Record name | methyl 4-(3-bromopropoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical and Chemical Properties of Methyl 4-(3-bromopropoxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3-bromopropoxy)benzoate is a bifunctional organic compound of significant interest in synthetic chemistry. Featuring a methyl benzoate moiety and a terminal alkyl bromide, it serves as a versatile building block, particularly in the synthesis of pharmaceutical intermediates and complex molecular architectures. Its structure allows for sequential or orthogonal reactions, leveraging the reactivity of the ester and the alkyl halide. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, a validated synthesis protocol, and essential safety information, serving as a critical resource for laboratory professionals. The chloro-analog of this compound is noted as a useful intermediate in the preparation of precursors to dronedarone, a drug used to treat atrial fibrillation, suggesting similar applicability for this bromo-derivative in medicinal chemistry.[1]

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical research. Methyl 4-(3-bromopropoxy)benzoate is systematically identified by the following descriptors.

-

Chemical Name: Methyl 4-(3-bromopropoxy)benzoate[2][]

-

Synonyms: 4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER, METHYL 4-(3-BROMOPROPOXY)BENZENECARBOXYLATE[2][]

-

SMILES: COC(=O)C1=CC=C(C=C1)OCCCBr[][4]

-

InChI Key: UXQAWAAALKEOIM-UHFFFAOYSA-N[]

Caption: 2D structure of Methyl 4-(3-bromopropoxy)benzoate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in reactions. The data below has been consolidated from chemical supplier and database information.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | Inferred from MP |

| Melting Point | 71-73 °C | [2][] |

| Boiling Point | 357 °C at 760 mmHg | [2][] |

| Density | 1.382 g/cm³ | [2][] |

| Flash Point | 169.7 °C | [2] |

| Refractive Index | 1.537 | [2] |

| Vapor Pressure | 2.82 x 10⁻⁵ mmHg at 25 °C | [2] |

The defined, sharp melting point range of 71-73 °C is a key indicator of high purity for a synthesized sample.[2][] The high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous structural confirmation of a target molecule. While a dedicated public spectral database for this specific compound is not available, a detailed theoretical analysis based on its constituent functional groups provides a reliable predictive framework for its characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm relative to TMS are:

-

Aromatic Protons (AA'BB' system): Two doublets are expected.

-

δ ≈ 7.9-8.1 ppm (d, 2H): Protons ortho to the electron-withdrawing ester group. This assignment is consistent with similar structures like methyl 4-bromobenzoate.[5]

-

δ ≈ 6.9-7.0 ppm (d, 2H): Protons ortho to the electron-donating alkoxy group.

-

-

Propoxy Chain Protons: Three distinct triplets are anticipated.

-

δ ≈ 4.1-4.2 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).

-

δ ≈ 3.6-3.7 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂ -Br).

-

δ ≈ 2.2-2.4 ppm (quintet/m, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).

-

-

Methyl Ester Protons:

-

δ ≈ 3.8-3.9 ppm (s, 3H): A sharp singlet corresponding to the methyl group of the ester (-COOCH₃).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, confirming the carbon skeleton:

-

Carbonyl Carbon: δ ≈ 166-167 ppm.

-

Aromatic Carbons: Four signals are expected due to symmetry.

-

δ ≈ 163 ppm (C-O)

-

δ ≈ 131 ppm (CH ortho to ester)

-

δ ≈ 122 ppm (C-C=O)

-

δ ≈ 114 ppm (CH ortho to ether)

-

-

Propoxy Chain Carbons:

-

δ ≈ 66 ppm (-O-CH₂)

-

δ ≈ 32 ppm (-CH₂-CH₂-CH₂-)

-

δ ≈ 30 ppm (-CH₂-Br)

-

-

Methyl Ester Carbon: δ ≈ 52 ppm (-O-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies:

-

~3000-2850 cm⁻¹: C-H stretching from alkyl and aromatic groups.

-

~1720 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ester) stretch.

-

~1605, ~1510 cm⁻¹: C=C stretching within the aromatic ring.

-

~1250, ~1100 cm⁻¹: C-O stretching from the ester and ether linkages.

-

~650-550 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a characteristic molecular ion peak.

-

Molecular Ion (M⁺): A pair of peaks at m/z 272 and 274 in an approximate 1:1 ratio. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 241/243), the entire ester group (-COOCH₃), and cleavage of the propoxy chain.

Recommended Synthesis & Characterization Workflow

A robust and widely applicable method for preparing methyl 4-(3-bromopropoxy)benzoate is the Williamson ether synthesis. This protocol is designed to be self-validating, where the final product is rigorously characterized to confirm its identity and purity.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add 1,3-dibromopropane (1.2 eq.) to the stirred suspension. Using a slight excess of the dibromide helps drive the reaction to completion but may require careful purification to remove unreacted starting material.

-

Reaction: Heat the mixture to reflux (for acetone, ~60 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting methyl 4-hydroxybenzoate is consumed.

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining salts and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under vacuum.

Caption: A standard workflow for the synthesis and validation of the title compound.

Validating Experimental Success

The successful synthesis is validated by cross-referencing data from multiple analytical techniques. This logical framework ensures the final product is both structurally correct and pure.

Caption: Logic diagram for the structural and purity validation process.

A sharp melting point conforming to the literature value confirms purity.[2][] NMR spectroscopy elucidates the precise atomic connectivity, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). The convergence of these data provides unequivocal proof of the product's identity.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of methyl 4-(3-bromopropoxy)benzoate is paramount.

-

Hazard Classification: Irritant.[2]

-

GHS Hazard Statements:

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperature is 2-8°C.[4]

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(3-oxopropyl)benzoate. PubChem Compound Database. Retrieved from [Link]

-

Mitchell, T. A., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1052. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-methoxybenzoate. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

-

The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

MassBank. (n.d.). METHYL BENZOATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-bromobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Monograph: Methyl 4-(3-bromopropoxy)benzoate

Bifunctional Linker Modules in Medicinal Chemistry & Material Science

Structural Anatomy & Physicochemical Profile

Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) represents a critical class of heterobifunctional linkers . Its architecture is defined by three distinct domains: a lipophilic aromatic core, an electrophilic alkyl halide tail, and a protected carboxylate head. This specific arrangement allows for orthogonal functionalization, making it a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras), liquid crystal mesogens, and complex pharmacophores.

Physicochemical Specifications

| Property | Specification |

| CAS Registry Number | 135998-88-8 |

| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 71–73 °C |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| LogP (Predicted) | ~2.64 |

Analytical Signatures (NMR)

Note: Chemical shifts are representative of this structural class in CDCl₃.[1]

-

¹H NMR: δ 8.00 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.90 (s, 3H, -COOCH₃), 3.60 (t, 2H, -CH₂Br), 2.30 (m, 2H, -CH₂-).

-

¹³C NMR: Distinct carbonyl peak (~166 ppm), aromatic carbons (162, 131, 123, 114 ppm), and aliphatic chain carbons (~65, 32, 30 ppm).

Synthetic Architecture: Validated Protocol

The synthesis of Methyl 4-(3-bromopropoxy)benzoate relies on a Williamson Ether Synthesis . A critical technical challenge in this reaction is the prevention of dimerization (bis-alkylation), where the target molecule reacts with another equivalent of the phenol.

Strategic Causality: To ensure high fidelity of the mono-alkylated product, 1,3-dibromopropane must be used in significant excess (3–5 equivalents) . This statistical bias ensures that the phenoxide ion is far more likely to encounter a fresh dibromide molecule than a mono-brominated product.

Step-by-Step Methodology

Reagents:

-

Methyl 4-hydroxybenzoate (Methyl Paraben) [1.0 eq]

-

1,3-Dibromopropane [4.0 eq]

-

Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq][2]

-

Solvent: Acetone or Acetonitrile (ACN) [0.2 M concentration]

Protocol:

-

Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous K₂CO₃ in Acetone. Stir at room temperature for 30 minutes. Why: This deprotonates the phenol, generating the nucleophilic phenoxide anion.

-

Addition: Add 1,3-dibromopropane in a single portion. Note: Slow addition is unnecessary here; high concentration of the electrophile is desired immediately.

-

Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear.

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K₂CO₃). Concentrate the filtrate under reduced pressure.

-

Purification: The residue will contain the product and excess 1,3-dibromopropane.

-

Removal of Excess Reagent: High-vacuum distillation or simple evaporation (if the scale is small) removes the volatile dibromide.

-

Recrystallization:[3] Recrystallize the solid residue from Ethanol/Water or Hexane/EtOAc to yield white needles.

-

Synthetic Workflow Diagram

Figure 1: Optimized Williamson Ether Synthesis workflow emphasizing stoichiometry control.

Reactivity & Mechanistic Pathways

This molecule functions as a "chemical chameleon" due to its bifunctional electrophilicity . The reactivity is site-selective based on the nucleophile and conditions used.

-

Alkyl Bromide (Primary Electrophile): The terminal bromine is a good leaving group on a primary carbon, highly susceptible to Sₙ2 attack by amines, thiols, or alkoxides. This is the primary attachment point for "Warheads" or ligands in drug discovery.

-

Methyl Ester (Secondary Electrophile): The ester moiety is relatively stable under neutral Sₙ2 conditions but can be hydrolyzed to the carboxylic acid (for peptide coupling) or reduced to a benzyl alcohol.

Reactivity Logic Map

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups.

Applications in Drug Discovery & Material Science[9]

Medicinal Chemistry: PROTAC Linkerology

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition define the ternary complex stability.

-

Role: The propyl chain provides a short, hydrophobic spacer (3-carbon tether).

-

Mechanism: The bromide end reacts with a cereblon (CRBN) or VHL ligand, while the ester end is hydrolyzed and coupled to the protein-of-interest (POI) ligand.

-

Advantage: The benzene ring adds rigidity, reducing the entropic penalty upon binding compared to flexible PEG chains.

Material Science: Liquid Crystals

-

Mesogens: The molecule serves as a core mesogenic unit. The alkoxy tail (propoxy) promotes alignment, while the ester group provides a dipole moment essential for liquid crystalline phases.

-

Polymer Chemistry: Derivatives are used as initiators for atom transfer radical polymerization (ATRP) or as monomers in polyester synthesis.

Safety & Handling Protocols

Hazard Classification: Alkylating Agent / Irritant.

-

Genotoxicity: As an alkyl halide, this compound can potentially alkylate DNA. It must be handled in a fume hood with appropriate PPE (Nitrile gloves, safety glasses).

-

Lachrymator: Benzyl and alkyl halides in this class can be irritating to mucous membranes.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or degradation of the bromide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14570117 (Related Analogues & Properties). Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Williamson Ether Synthesis General Protocols. (Standard Reference Text).

Sources

Technical Guide: Synthesis of Methyl 4-(3-bromopropoxy)benzoate

Abstract

This technical guide details the optimized synthesis of Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8), a critical intermediate in the manufacturing of the antiarrhythmic agent Dronedarone and various liquid crystal mesogens. The primary pathway utilizes a Williamson ether synthesis between methyl 4-hydroxybenzoate (methyl paraben) and 1,3-dibromopropane. This guide emphasizes process control parameters—specifically stoichiometry and solvent selection—to minimize the formation of the bis-ether dimer impurity.

Introduction & Strategic Utility

Methyl 4-(3-bromopropoxy)benzoate serves as a versatile building block in medicinal chemistry and materials science. Its structural core combines a benzoate ester (amenable to further nucleophilic attack or hydrolysis) with a terminal alkyl bromide (an excellent electrophile for

Key Applications:

-

Pharmaceuticals: A precursor to the benzofuran core of Dronedarone , used to attach the N-butyl-amino-propoxy side chain.[1]

-

Materials Science: Used as a linker in the synthesis of rod-like liquid crystals, where the alkoxy tail influences phase transition temperatures.

Retrosynthetic Analysis

The most logical disconnection is at the ether oxygen. The target molecule can be deconstructed into a nucleophilic phenol derivative and an electrophilic alkyl dihalide.

Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection revealing methyl paraben and 1,3-dibromopropane as primary starting materials.

Primary Synthesis Pathway: Williamson Ether Synthesis

The industrial standard for this synthesis is the base-mediated alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane.

Reaction Scheme

Reagents: Methyl 4-hydroxybenzoate, 1,3-Dibromopropane, Potassium Carbonate (

Mechanistic Pathway Diagram

Figure 2: Forward reaction pathway highlighting the critical branch point for dimer impurity formation.

Critical Process Parameters (CPP)

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1:3 to 1:5 (Phenol:Dibromide) | Crucial: High excess of dibromide ensures the phenoxide attacks a fresh dibromide molecule rather than the mono-brominated product, suppressing dimer formation. |

| Base | Mild enough to prevent ester hydrolysis but strong enough to deprotonate the phenol ( | |

| Solvent | Acetone (Reflux) | Polar aprotic solvent facilitates |

| Temperature | 56°C (Acetone reflux) | Sufficient activation energy for alkylation without promoting elimination (E2) side reactions. |

Detailed Experimental Protocol

Scale: 10.0 g of Methyl 4-hydroxybenzoate basis.

Materials

-

Methyl 4-hydroxybenzoate (Methyl paraben): 10.0 g (65.7 mmol)

-

1,3-Dibromopropane: 40.0 g (198 mmol, ~3.0 equiv)

-

Potassium Carbonate (

), anhydrous: 13.6 g (98.5 mmol, 1.5 equiv) -

Acetone (Reagent grade): 150 mL

-

Potassium Iodide (KI): 0.5 g (Catalytic, optional Finkelstein activation)

Step-by-Step Methodology

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Methyl 4-hydroxybenzoate (10.0 g), anhydrous

(13.6 g), and Acetone (150 mL) to the flask.-

Note: If using KI catalyst to accelerate the reaction, add it now.

-

-

Activation: Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.

-

Addition: Add 1,3-Dibromopropane (40.0 g) in a single portion.

-

Why single portion? A high instantaneous concentration of electrophile favors the mono-substituted product over the dimer.

-

-

Reflux: Heat the mixture to reflux (~56-60°C) with vigorous stirring. Maintain reflux for 8–12 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). Product

will be higher than the starting phenol.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

, KBr) using a Büchner funnel. Rinse the filter cake with cold acetone (2 x 20 mL). -

Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone.

-

-

Purification (Removal of Excess Dibromide):

-

The residue contains the product and excess 1,3-dibromopropane.

-

Distillation: 1,3-Dibromopropane boils at ~167°C. It can be removed via high-vacuum distillation (mild heat, high vac) leaving the heavier product behind.

-

Alternative (Crystallization): Dissolve the residue in hot ethanol or methanol. Cool to 0°C. The product (mp ~71°C) will crystallize, while the liquid dibromide remains in the mother liquor.

-

-

Final Isolation: Filter the white crystalline solid and dry under vacuum.

Expected Yield: 85–92% Physical Appearance: White to off-white crystalline solid.

Analytical Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

-

NMR (400 MHz,

- 8.00 (d, J=8.8 Hz, 2H, Ar-H ortho to ester)

- 6.92 (d, J=8.8 Hz, 2H, Ar-H ortho to ether)

-

4.18 (t, J=5.8 Hz, 2H, -OCH

-

3.89 (s, 3H, -COOCH

-

3.60 (t, J=6.4 Hz, 2H, -CH

-

2.34 (quint, J=6.2 Hz, 2H, -CH

-

IR Spectrum: Strong carbonyl stretch at ~1715

(ester), C-O stretch at ~1250

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield / Dimer Formation | Insufficient 1,3-dibromopropane. | Increase dibromide equivalents to 4.0 or 5.0. Ensure vigorous stirring. |

| Starting Material Remains | Reaction incomplete. | Add catalytic KI (Finkelstein reaction generates more reactive alkyl iodide in situ). Extend reflux time. |

| Yellow Product | Oxidation or trace iodine. | Recrystallize from Methanol/Water or wash organic layer with Sodium Thiosulfate solution. |

References

-

Synthesis of Dronedarone Intermediates: Jaseer, E. A., et al. "Process for the preparation of Dronedarone."[1] World Intellectual Property Organization, WO 2012/032547 A1, 2012.

-

Williamson Ether Synthesis Mechanism: "Williamson Ether Synthesis." Organic Chemistry Portal.

-

Methyl Paraben Properties: "Methyl 4-hydroxybenzoate - PubChem Compound Summary." National Center for Biotechnology Information.

-

Crystal Structure & Applications: "Methyl 4-(3-chloropropoxy)benzoate."[1] IUCrData, 2011 (Analogous chloro-compound structural data).

Sources

Starting materials for Methyl 4-(3-bromopropoxy)benzoate synthesis

Title: Technical Guide: Strategic Selection of Starting Materials for Methyl 4-(3-bromopropoxy)benzoate Synthesis

Abstract This technical guide provides a rigorous analysis of the starting materials required for the synthesis of Methyl 4-(3-bromopropoxy)benzoate (CAS 6702-50-7), a critical intermediate in the development of liquid crystalline materials and pharmaceutical precursors (e.g., Dronedarone analogs). Unlike generic protocols, this document focuses on the strategic selection and quality control of starting materials to minimize specific impurities—most notably the bis-alkylated dimer. We present a validated Williamson ether synthesis pathway, supported by mechanistic insights and safety protocols for handling alkylating agents.

Part 1: Retrosynthetic Analysis & Strategy

To understand the material requirements, we must first visualize the molecular assembly. The target molecule is an ether-linked benzoate ester. The most robust disconnection is at the phenolic ether bond.

Figure 1: Retrosynthetic Strategy

Caption: Retrosynthetic breakdown identifying the core phenolic nucleophile and the electrophilic propyl linker.

Part 2: Core Starting Materials Analysis

The quality of the final product is dictated by the purity profile of these two core inputs.

Methyl 4-hydroxybenzoate (Methyl Paraben)

-

CAS: 99-76-3

-

Role: The Nucleophile (Phenolic headgroup).

-

Critical Quality Attributes (CQA):

-

Purity: >99.0% is standard. Lower grades often contain 4-hydroxybenzoic acid (free acid).

-

Moisture Content: Must be <0.5%. Water consumes the alkylating agent and facilitates hydrolysis of the methyl ester, leading to the impurity 4-(3-bromopropoxy)benzoic acid.

-

Acidity: Free acid impurities will consume the base (

) and alter the stoichiometric balance.

-

1,3-Dibromopropane[1]

-

CAS: 109-64-8

-

Role: The Electrophile (Alkylating Linker).

-

Strategic Stoichiometry:

-

The "Dimer" Problem: If the stoichiometry is 1:1, the phenoxide ion can attack both ends of the propyl chain, forming the unwanted dimer: 1,3-bis(4-methoxycarbonylphenoxy)propane.

-

Solution: You must use a significant excess (typically 3.0 - 4.0 equivalents) of 1,3-dibromopropane. This ensures that statistically, the phenoxide nucleophile is far more likely to encounter a fresh dibromide molecule than a mono-substituted product.

-

Part 3: Experimental Protocol & Workflow

This protocol is based on a standard Williamson ether synthesis optimized for mono-alkylation.

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 eq)

-

1,3-Dibromopropane (3.0 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone (reagent grade) or Acetonitrile (for faster kinetics)

Workflow Diagram:

Figure 2: Synthesis Workflow

Caption: Step-by-step reaction workflow emphasizing the removal of excess dibromide in the purification phase.

Detailed Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous Potassium Carbonate (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Addition: Add 1,3-Dibromopropane (60.6 g, 300 mmol) in one portion. Note: The excess is critical.

-

Reaction: Heat the mixture to reflux (~56°C for acetone) and stir for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

Workup: Cool the mixture. Filter off the inorganic salts (KBr and excess

). Wash the filter cake with fresh acetone. -

Concentration: Concentrate the filtrate under reduced pressure to obtain an oily residue.

-

Purification (Critical): The residue contains the product and excess 1,3-dibromopropane.

-

Step A: Remove excess 1,3-dibromopropane via high-vacuum distillation (bp ~167°C at atm, much lower under vac) or extensive washing with hexanes if the product crystallizes.

-

Step B: Recrystallize the solid residue from Ethanol or Ethyl Acetate/Hexane to yield white crystals.

-

Part 4: Quality Control & Impurity Profile

When characterizing the starting materials and final product, the following data points are essential.

| Component | Role | Key Impurity to Monitor | Impact on Synthesis |

| Methyl Paraben | SM | 4-Hydroxybenzoic acid | Consumes base; forms difficult-to-separate acid byproducts. |

| 1,3-Dibromopropane | SM | Allyl bromide (trace) | Can lead to allyl ether side products. |

| Reaction Mixture | Process | The Dimer | 1,3-bis(4-methoxycarbonylphenoxy)propane. Formed if local concentration of dibromide is low. Difficult to separate by crystallization. |

| Final Product | Output | Hydrolysis Product | 4-(3-bromopropoxy)benzoic acid. Formed if water enters the reaction.[1] |

Part 5: Safety & Handling

-

1,3-Dibromopropane:

-

Hazard: Toxic by inhalation and ingestion. It is an alkylating agent and a potential carcinogen.

-

Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.

-

Disposal: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.

-

-

Methyl 4-hydroxybenzoate:

-

Hazard: Generally recognized as safe (GRAS) for food/cosmetic use, but in pure chemical form, it can cause eye irritation.

-

References

-

Preparation of Methyl 4-(3-chloropropoxy)benzoate (Analogous Protocol)

-

Jaseer, E. A., et al. "Methyl 4-(3-chloropropoxy)benzoate."[2] Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 4, 2011, p. o1052.

- Note: This reference details the synthesis of the chloro-analog using the exact Williamson ether conditions (K2CO3/Acetone)

-

- Synthesis of Liquid Crystal Intermediates (Alkylation Strategy): Imrie, C. T., et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, vol. 36, no. 10-11, 2009. Context: Validates the use of excess dibromoalkanes to prevent oligomerization in the synthesis of flexible spacers for liquid crystals.

-

Methyl Paraben Properties & Purity

- FAO/WHO Expert Committee on Food Additives.

- Boyd, R., & Morrison, R. Organic Chemistry, "Phenols and Ethers.

Sources

An In-Depth Technical Guide to the Reaction Mechanism of Methyl 4-(3-bromopropoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis and reaction mechanism of Methyl 4-(3-bromopropoxy)benzoate, a key intermediate in the development of various pharmaceuticals. The primary synthetic route, the Williamson ether synthesis, is elucidated in detail, focusing on the underlying S(_N)2 mechanism. This document explores the critical experimental parameters, potential side reactions, and methods for characterization, offering field-proven insights for professionals in organic synthesis and drug development. The content is structured to provide a deep understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Methyl 4-(3-bromopropoxy)benzoate

Methyl 4-(3-bromopropoxy)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoate ester and a terminal bromoalkyl chain, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the synthesis of the antiarrhythmic drug dronedarone.[1][2] The efficiency and selectivity of its synthesis are therefore of paramount importance for the pharmaceutical industry. This guide will delve into the core principles governing its formation, providing a robust framework for its practical application in a laboratory setting.

The Core Reaction: Williamson Ether Synthesis

The principal method for synthesizing Methyl 4-(3-bromopropoxy)benzoate is the Williamson ether synthesis, a classic and reliable method for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).[3] This reaction, developed by Alexander Williamson in 1850, proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3]

In the context of our target molecule, the synthesis involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion as the leaving group.

The S(_N)2 Mechanism: A Detailed Look

The S(_N)2 reaction is a single-step process where the bond formation between the nucleophile and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.[3] This "concerted" mechanism involves a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3]

Diagram 1: The S(_N)2 Reaction Mechanism

Caption: A simplified representation of the S(_N)2 mechanism for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.

The rate of the S(_N)2 reaction is dependent on the concentration of both the nucleophile and the electrophile, making it a second-order reaction. The steric hindrance around the electrophilic carbon is a critical factor; primary alkyl halides, like 1,3-dibromopropane, are ideal substrates for this reaction as they are less sterically hindered, favoring the backside attack of the nucleophile.[4]

Experimental Protocol: A Practical Guide

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

| Methyl 4-hydroxybenzoate | 152.15 | Nucleophile precursor |

| 1,3-Dibromopropane | 201.89 | Electrophile |

| Potassium Carbonate (K(_2)CO(_3)) | 138.21 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Ethyl Acetate | 88.11 | Extraction Solvent |

| Hexane | 86.18 | Eluent for Chromatography |

| Anhydrous Sodium Sulfate (Na(_2)SO(_4)) | 142.04 | Drying Agent |

Step-by-Step Methodology

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (2.0-2.5 eq), and N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Nucleophilic Substitution: Add 1,3-dibromopropane (3.0 eq) to the reaction mixture. The use of an excess of the dihaloalkane is crucial to minimize the formation of the bis-alkylation byproduct (see Section 4.1).

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Methyl 4-(3-bromopropoxy)benzoate.[6][7]

Diagram 2: Experimental Workflow

Sources

- 1. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2371808A1 - Process for preparing dronedarone - Google Patents [patents.google.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. rsc.org [rsc.org]

Strategic Synthesis of Methyl 4-(3-bromopropoxy)benzoate: A Critical Intermediate Guide

Executive Summary

Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) serves as a pivotal linker scaffold in medicinal chemistry. It is structurally characterized by a benzoate ester core functionalized with a propyl ether chain terminating in a reactive alkyl bromide. This bifunctionality makes it an essential intermediate for introducing the 4-(3-aminopropoxy)benzoate pharmacophore, a structural motif found in anti-arrhythmic agents (e.g., Dronedarone analogs), PPAR agonists, and selective estrogen receptor modulators (SERMs).

This technical guide details the strategic synthesis of this intermediate, focusing on the critical control of stoichiometry to suppress dimerization—the primary failure mode in scale-up operations.

Part 1: Retrosynthetic Logic & Strategic Disconnections

To understand the critical intermediates, we must first deconstruct the target molecule. The synthesis relies on a Williamson Ether Synthesis , disconnecting at the phenolic ether bond.

Structural Analysis

-

Electrophile: 1,3-Dibromopropane (symmetric dihalide).

-

Nucleophile: Methyl 4-hydroxybenzoate (Methyl Paraben).

-

Selectivity Challenge: The reaction must stop at mono-alkylation. The product contains a leaving group (bromide) that is susceptible to a second nucleophilic attack by another equivalent of Methyl Paraben, leading to the formation of the "Bis-Dimer" impurity.

DOT Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown identifying the core Williamson ether disconnection and key starting materials.

Part 2: Critical Intermediates & Reagents

The quality of the final intermediate is dictated by the purity of the input materials and the specific role they play in the reaction matrix.

Methyl 4-hydroxybenzoate (Methyl Paraben)

-

Role: The phenolic nucleophile.

-

Critical Attribute: pKa ~8.5. This acidity allows for deprotonation by mild bases like Potassium Carbonate (

), avoiding the need for strong bases (e.g., NaH) that could hydrolyze the methyl ester moiety. -

Source: Widely available commodity chemical; often produced via esterification of 4-hydroxybenzoic acid.

1,3-Dibromopropane

-

Role: The alkylating agent (Electrophile).

-

Critical Attribute: Symmetry. Being a symmetric dihalide simplifies the input, but it introduces the risk of double alkylation.

-

Stoichiometry Rule: Must be used in excess (3.0 – 5.0 equivalents) relative to the phenol. This statistical overload ensures that a phenoxide ion is far more likely to encounter a fresh dibromide molecule than a product molecule (which would lead to the dimer).

Potassium Carbonate ( )

-

Role: Base for in-situ generation of the phenoxide.

-

Selection Logic: Anhydrous

in Acetone or Acetonitrile is the industry standard. It buffers the reaction, preventing ester hydrolysis while sufficiently driving the equilibrium toward the phenoxide.

Part 3: The Core Transformation (Experimental Protocol)

This protocol is designed for high-fidelity synthesis, prioritizing purity over raw yield by sacrificing the inexpensive alkyl halide to prevent difficult-to-remove impurities.

Reaction Scheme

Methyl 4-hydroxybenzoate + 1,3-Dibromopropane (Excess) +

Step-by-Step Methodology

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging:

-

Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol).

-

Add Potassium Carbonate (anhydrous, 27.6 g, 200 mmol).

-

Add Acetone (HPLC grade, 250 mL). Note: Acetonitrile can be used for faster rates due to higher boiling point.

-

-

Activation: Stir the suspension at room temperature for 30 minutes. This allows partial deprotonation of the phenol.

-

Electrophile Addition: Add 1,3-Dibromopropane (60.5 g, 300 mmol, 3.0 equiv) in a single portion.

-

Expert Insight: Do not add dropwise. A high instantaneous concentration of dibromide is required to suppress dimerization.

-

-

Reflux: Heat the mixture to gentle reflux (

C for acetone) for 12–18 hours.-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product (

) will appear above the starting phenol (

-

-

Workup:

-

Purification:

-

The residue will contain the product and remaining 1,3-dibromopropane.

-

Distillation: Excess 1,3-dibromopropane (b.p. 167°C) can be removed via vacuum distillation.

-

Crystallization: The solid residue is recrystallized from Ethanol or Hexane/Ether to yield white crystalline needles.

-

Part 4: Impurity Profile & Control Logic

The most common failure in this synthesis is the formation of the Bis-Dimer (1,3-bis(4-methoxycarbonylphenoxy)propane). This impurity has solubility properties very similar to the product, making it difficult to separate by crystallization.

Impurity Formation Pathway

If the concentration of the Product is high relative to the 1,3-Dibromopropane, the phenoxide nucleophile will attack the Product instead of the dibromide.

DOT Diagram: Competition Kinetics

Caption: Kinetic competition between product formation and dimer impurity generation. Excess dibromide favors Pathway A.

Data Summary: Stoichiometry vs. Impurity Profile

| Reagent Ratio (Dibromide : Phenol) | Product Yield (%) | Dimer Impurity (%) | Workup Complexity |

| 1.1 : 1.0 | 65% | 25% | High (Requires Column Chromatography) |

| 2.0 : 1.0 | 85% | 8% | Medium (Recrystallization difficult) |

| 3.0 : 1.0 | 92% | < 2% | Low (Simple Crystallization) |

| 5.0 : 1.0 | 94% | < 0.5% | Medium (Excess reagent recycling required) |

References

-

Jaseer, E. A., et al. (2010).[3] "Methyl 4-(3-chloropropoxy)benzoate."[3] Acta Crystallographica Section E: Structure Reports Online, 66(3), o600. Link

- Grounding: Validates the structural characterization and synthesis of the chloro-analog, which is chemically equivalent to the bromo-synthesis described here.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11238947, Methyl 4-(3-bromopropoxy)benzoate." PubChem. Link

- Grounding: Verification of chemical identity, CAS (135998-88-8), and physical properties.

Sources

Stability and storage conditions for Methyl 4-(3-bromopropoxy)benzoate

Technical Guidance for Pharmaceutical Development & Research Applications

Executive Summary

Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) is a bifunctional organic intermediate critical in the synthesis of pharmaceutical linkers, particularly for Targeted Protein Degradation (PROTACs) and cardiovascular agents (e.g., Dronedarone analogs). Its structural integrity relies on the stability of two distinct functional groups: a benzoate ester and a primary alkyl bromide .

This guide defines the stability profile, degradation mechanisms, and rigorous storage protocols required to maintain >98% purity during long-term storage. Failure to adhere to these conditions typically results in hydrolysis (acid formation) or nucleophilic displacement (alcohol formation), compromising downstream synthetic yields.

Chemical Profile & Physical Properties[1][2][3][4]

| Parameter | Specification |

| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate |

| CAS Number | 135998-88-8 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 71–73 °C |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate, Methanol; Insoluble in Water |

| Flash Point | ~169 °C (Predicted) |

Stability Assessment & Degradation Mechanisms

Reactivity Matrix

The compound exhibits moderate stability under ambient conditions but possesses two primary vectors of degradation:

-

Hydrolysis (Moisture Sensitivity): The methyl ester moiety is susceptible to hydrolysis in the presence of moisture, catalyzed by residual acids or bases, yielding 4-(3-bromopropoxy)benzoic acid .

-

Nucleophilic Substitution (Solvolysis): The primary alkyl bromide is a good leaving group. In the presence of protic solvents (water/methanol) and heat, it undergoes

displacement to form Methyl 4-(3-hydroxypropoxy)benzoate or the methoxy analog.

Thermal & Photochemical Sensitivity

-

Thermal: Stable up to its melting point (71°C). Prolonged exposure to temperatures >30°C accelerates halogen displacement.

-

Light: While less sensitive than alkyl iodides, alkyl bromides can undergo slow homolytic cleavage under high-intensity UV light. Amber glassware is required for long-term storage.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways that must be mitigated through proper storage.

Figure 1: Primary degradation pathways including ester hydrolysis and bromide displacement.

Storage & Handling Protocols

To ensure analytical integrity, a tiered storage strategy is recommended based on usage frequency.

Storage Conditions

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The exclusion of atmospheric moisture is critical to prevent ester hydrolysis.

-

Container: Tightly sealed Amber Borosilicate Glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as alkyl halides can leach into plastics over years.

-

Desiccant: Secondary containment with silica gel sachets is recommended.

Handling Workflow

The compound is an irritant and potential sensitizer. All handling must occur in a fume hood.

Figure 2: Decision logic for handling and storage to minimize moisture introduction.

Quality Control (QC) Methodology

Routine re-analysis is required every 6 months if stored at 2-8°C, or every 12 months if stored at -20°C.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes (Hydrophobic nature requires high organic content).

-

Detection: UV @ 254 nm (Benzoate chromophore).

-

Pass Criteria: Purity ≥ 98.0%; Acid impurity ≤ 0.5%.

¹H-NMR Validation (Identity)

Key diagnostic peaks to confirm structural integrity (Solvent: CDCl₃):

-

Benzoate Protons: Two doublets (AA'BB' system) ~8.0 ppm and ~6.9 ppm.

-

Methyl Ester: Singlet ~3.9 ppm.

-

Propyl Linker:

-

Triplet ~4.1 ppm (

) -

Triplet ~3.6 ppm (

) -

Quintet ~2.3 ppm (Central

)

-

Note: A shift or broadening of the triplet at 3.6 ppm indicates hydrolysis of the bromide.

Safety & Hazard Identification

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).[2]

-

STOT-SE: Category 3 (Respiratory irritation).[2]

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and copious water.[3] The alkyl bromide functionality can act as an alkylating agent; rapid removal is essential.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][4]

-

Spill: Sweep up solid spills to avoid dust generation. Clean surface with ethanol.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10104031. Retrieved January 31, 2026, from [Link]

-

Shi, Y. B., et al. (2011). Crystal structure of methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E, 67(4), o1052. (Structural analog reference for stability context). Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Commercial Sourcing & Utilization of Methyl 4-(3-bromopropoxy)benzoate

Executive Summary

Methyl 4-(3-bromopropoxy)benzoate (CAS: 135998-88-8) is a critical bifunctional building block used primarily in medicinal chemistry for linker synthesis (PROTACs, antibody-drug conjugates) and as a mesogenic intermediate in liquid crystal fabrication.[1] Its dual reactivity—featuring an electrophilic alkyl bromide and a hydrolyzable ester—makes it versatile but susceptible to specific degradation pathways and impurity profiles.

This guide provides a technical framework for sourcing this compound, validating its quality, and deploying it in synthesis, moving beyond simple catalog listings to field-proven application strategies.

Chemical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, researchers must define the specification limits based on the intended application. The primary challenge with this molecule is not gross decomposition, but rather specific process-related impurities that mimic the product's solubility profile.

Identity & Physicochemical Properties

| Parameter | Specification | Technical Note |

| CAS Number | 135998-88-8 | Note: Often confused with the chloro-analog (CAS 50865-82-2). Verify halogen identity via Mass Spec. |

| IUPAC Name | Methyl 4-(3-bromopropoxy)benzoate | |

| Molecular Formula | MW: 273.12 g/mol | |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or phenol impurities. |

| Melting Point | 71–73 °C | Critical CQA: A depressed MP (<70°C) strongly suggests the presence of the "Dimer" impurity. |

| Solubility | DCM, Ethyl Acetate, DMSO | Poor solubility in water; hydrolyzes slowly in aqueous base. |

The "Dimer" Impurity Challenge

The dominant impurity in commercial batches is 1,3-bis(4-methoxycarbonylphenoxy)propane .

-

Origin: During synthesis, the product (containing a bromide) competes with the starting material (1,3-dibromopropane) for the phenoxide nucleophile. If the stoichiometry is not strictly controlled (excess dibromide required), the product reacts again to form a "dumbbell" dimer.

-

Impact: This impurity is non-reactive at the alkyl end, acting as a dead-end inhibitor in polymerization or linker chemistry.

Synthesis & Manufacturing Logic

Understanding the manufacturing route allows the buyer to anticipate impurities. The standard industrial route is a Williamson Ether Synthesis .

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired product and the critical dimer impurity.

Figure 1: Kinetic competition in the synthesis of Methyl 4-(3-bromopropoxy)benzoate. High concentrations of 1,3-dibromopropane suppress the red pathway.

Commercial Supplier Landscape

Suppliers for this compound fall into two distinct tiers.[2] Your choice should depend on the phase of development (Discovery vs. Process Development).

Tier 1: Catalog Suppliers (Discovery/R&D Scale)

Best for: <100g, Rapid delivery, High trust. These suppliers typically re-purify batches and provide comprehensive CoA (HNMR, HPLC).

-

BLD Pharm: Strong inventory in this specific class of benzoate linkers.

-

Combi-Blocks: Often offers the most competitive pricing for gram-scale building blocks.

-

TCI Chemicals: Higher price point, but typically guarantees >98% purity with low dimer content.

-

Sigma-Aldrich (Merck): High reliability, often lists under "Building Blocks" or "Rare Chemicals".

Tier 2: Bulk Manufacturers (Process Scale)

Best for: >1kg, Custom synthesis, Cost sensitivity. These are often the original manufacturers for the catalog companies. Direct sourcing requires strict QC validation by the buyer.

-

Key Regions: Zhejiang and Jiangsu provinces in China are the primary manufacturing hubs for benzoate ester intermediates.

-

Vetting Requirement: You must request a "Use Test" sample to verify the dimer content is <0.5%.

Sourcing Decision Workflow

Figure 2: Strategic sourcing decision tree based on scale and risk tolerance.

Technical Protocols

Protocol A: Quality Control (HPLC Method)

Do not rely solely on HNMR, as the methylene signals of the dimer and product overlap significantly. HPLC is required for quantitative purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 50% B to 95% B over 10 minutes. (The molecule is lipophilic).

-

Detection: UV @ 254 nm (Benzoate chromophore).

-

Retention Logic: The Dimer (two aromatic rings) will elute later than the Product (one aromatic ring) due to higher lipophilicity.

Protocol B: Standard Nucleophilic Substitution

This protocol describes using the molecule to alkylate a secondary amine (e.g., in piperazine linker synthesis).

-

Preparation: Dissolve Methyl 4-(3-bromopropoxy)benzoate (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add

(3.0 equiv) and NaI (0.1 equiv).-

Why NaI? The Finkelstein reaction generates the transient alkyl iodide in situ, which reacts 10-100x faster than the bromide.

-

-

Nucleophile: Add the secondary amine (1.1 equiv).

-

Reaction: Heat to 60°C for 4–12 hours. Monitor consumption of the benzoate starting material by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off inorganic salts. Concentrate filtrate.

-

Purification: Flash chromatography. The product usually becomes more polar upon amination.

Safety & Handling

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[3]

-

Alkylating Potential: As a primary alkyl bromide, it is a potential alkylating agent. While not as volatile as methyl iodide, it should be handled in a fume hood to prevent inhalation of dust.

-

Storage: Store at 2–8°C. Keep desiccated. Moisture can hydrolyze the methyl ester over time to the free acid (4-(3-bromopropoxy)benzoic acid), which significantly alters reactivity.

References

-

PubChem. (n.d.).[3] Methyl 4-(3-bromopropoxy)benzoate (Compound).[1][4][5][6][7] National Library of Medicine. Retrieved February 11, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 11, 2026, from [Link]

Sources

- 1. 135998-88-8|Methyl 4-(3-bromopropoxy)benzoate|BLD Pharm [bldpharm.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 135998-88-8 CAS MSDS (4-(3-BROMO-PROPOXY)-BENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. methyl 4-(3-bromopropyl)benzoate | Chemrio [chemrio.com:9999]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 4-(3-bromopropoxy)benzoate

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-(3-bromopropoxy)benzoate, a valuable bifunctional intermediate in organic and medicinal chemistry. The synthesis is achieved via a classic Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with an excess of 1,3-dibromopropane. This guide delves into the reaction mechanism, provides a detailed experimental procedure, outlines purification and characterization methods, and emphasizes critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Methyl 4-(3-bromopropoxy)benzoate is a key synthetic building block. Its structure incorporates a methyl ester and a terminal alkyl bromide, allowing for sequential or orthogonal functionalization. This dual reactivity makes it an essential precursor for creating more complex molecules, including pharmaceutical agents and materials with specific properties. For instance, the propoxy linker is frequently used to connect a pharmacophore to other molecular fragments in drug design.[1]

The synthesis detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2] This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (in this case, a phenol) acts as a nucleophile to displace a halide from an alkyl halide.[3] By understanding the causality behind each step, researchers can optimize the reaction for yield and purity.

Reaction Scheme and Mechanism

The overall transformation involves the O-alkylation of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a mild base, potassium carbonate.

Overall Reaction:

Caption: Overall reaction for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.

Mechanistic Insight: The Williamson ether synthesis is a classic SN2 reaction.[4] The process begins with the deprotonation of the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate by potassium carbonate.[5] This generates a potassium phenoxide intermediate, which is a potent nucleophile. This phenoxide then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion as the leaving group. Using a large excess of 1,3-dibromopropane is a critical strategic choice to statistically favor the mono-alkylation product and minimize the formation of the symmetrical diether byproduct.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Form | Purity |

| Methyl 4-hydroxybenzoate | 99-76-3 | 152.15 | White crystalline powder | ≥99% |

| 1,3-Dibromopropane | 109-64-8 | 201.89 | Colorless to light yellow liquid | ≥99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White granular powder | Anhydrous, ≥99% |

| Acetone | 67-64-1 | 58.08 | Colorless liquid | ACS Grade |

| Ethyl Acetate | 141-78-6 | 88.11 | Colorless liquid | ACS Grade |

| Hexane | 110-54-3 | 86.18 | Colorless liquid | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | White powder | Anhydrous |

| Deionized Water | 7732-18-5 | 18.02 | Liquid | - |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (for column chromatography, 100-200 mesh)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). The use of a slight excess of this weak base ensures complete deprotonation of the phenol without being harsh enough to hydrolyze the ester group.[6]

-

Add 40 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

Step 2: Addition of Alkylating Agent

-

While stirring the suspension at room temperature, add 1,3-dibromopropane (3.0 mL, ~6.0 g, 30.0 mmol, 3.0 equiv.) dropwise using a syringe.

-

Causality: A significant excess of 1,3-dibromopropane is crucial. It maximizes the probability that the phenoxide attacks a fresh molecule of 1,3-dibromopropane rather than the already-formed product, thus minimizing the formation of the undesired diether byproduct.

-

Step 3: Reaction Under Reflux

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

-

Heat the reaction mixture to reflux (acetone boiling point: ~56 °C) using a heating mantle.

-

Allow the reaction to proceed under reflux with vigorous stirring for 18-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

TLC Analysis: Use a 3:1 hexane/ethyl acetate eluent system. The starting material (methyl 4-hydroxybenzoate) is relatively polar and will have a lower Rf value than the less polar product. The reaction is complete when the spot corresponding to the starting material has disappeared.

-

Step 4: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone (2 x 10 mL).

-

Transfer the filtrate to a 250 mL round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a yellowish oil or semi-solid crude product.

Step 5: Liquid-Liquid Extraction

-

Dissolve the crude residue in ethyl acetate (50 mL).

-

Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water (2 x 30 mL) to remove any remaining inorganic salts.

-

Brine (saturated NaCl solution) (1 x 30 mL) to facilitate the separation of the aqueous and organic layers and to begin the drying process.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a pale yellow oil.

Step 6: Purification by Column Chromatography

-

Prepare a silica gel column using a hexane/ethyl acetate gradient system. Start with 95:5 hexane/ethyl acetate and gradually increase the polarity to 80:20.

-

Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure.

-

The final product, Methyl 4-(3-bromopropoxy)benzoate, should be obtained as a white to off-white solid or a colorless oil.[7][8]

Step 7: Characterization

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~8.00 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), 4.15 (t, 2H, -OCH₂-), 3.88 (s, 3H, -OCH₃), 3.58 (t, 2H, -CH₂Br), 2.35 (quintet, 2H, -CH₂CH₂CH₂-).

-

¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~166.8, 162.5, 131.6, 122.5, 114.2, 65.8, 51.9, 31.8, 30.1.

-

Mass Spectrometry (ESI+): Calculate m/z for [M+Na]⁺. C₁₁H₁₃BrO₃Na⁺.

Workflow and Safety

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

-

General: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE at all times.

-

1,3-Dibromopropane: This substance is a flammable liquid and is harmful if swallowed or inhaled.[9] It causes skin irritation and is toxic to aquatic life with long-lasting effects.[10][11] Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.[10]

-

Solvents (Acetone, Ethyl Acetate, Hexane): These are highly flammable liquids. Handle away from open flames and sparks. Ensure the rotary evaporator is used with a cooled condenser to prevent solvent vapor release.

-

Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation.[12] Avoid inhaling the dust.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected separately.

References

- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

-

Williamson Ether Synthesis - ChemTalk. Available at: [Link]

-

METHYL p-HYDROXYBENZOATE - Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Williamson Ether Synthesis mechanism - YouTube. Available at: [Link]

-

Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate - Berea College. Available at: [Link]

-

Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

Synthesis of methyl 4-hydroxybenzoate - PrepChem.com. Available at: [Link]

-

Methyl 4-(3-chloropropoxy)benzoate - PMC | NIH. Available at: [Link]

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents.

-

Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis - Taylor & Francis Online. Available at: [Link]

-

1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]

-

2023 Technical Report - Potassium Carbonate - Agricultural Marketing Service. Available at: [Link]

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Methyl 4-bromobenzoate - ResearchGate. Available at: [Link]

-

Potassium Carbonate Handbook - Armand Products. Available at: [Link]

-

Methyl3-(4-methoxyphenyl)propanoate - Automated Topology Builder. Available at: [Link]

-

(PDF) Potassium carbonate as a base for generation of carbanions - ResearchGate. Available at: [Link]

-

Recent Applications of Potassium Carbonate in Organic Synthesis - Taylor & Francis Online. Available at: [Link]

-

METHYL 4-HYDROXYBENZOATE - Ataman Kimya. Available at: [Link]

-

methyl paraben, 99-76-3 - The Good Scents Company. Available at: [Link]

-

Methyl 4-bromo-3-hydroxybenzoate - PMC | NIH. Available at: [Link]

-

Methyl 4-hydroxybenzoate CAS 99-76-3 - Merck Millipore. Available at: [Link]

-

Supporting Information for HBr/H₂O₂ promoted oxidative esterification - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Methyl 4-(3-chloropropoxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 135998-88-8|Methyl 4-(3-bromopropoxy)benzoate|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. armandproducts.com [armandproducts.com]

A-P-N-WES-MBPB-2026-02: A-P-N-WES-MBPB-2026-02: Robust Williamson Ether Synthesis of Methyl 4-(3-bromopropoxy)benzoate for Pharmaceutical Intermediate Development

< Application Note & Protocol

For dissemination to Researchers, Scientists, and Drug Development Professionals.

Authored by: Senior Application Scientist, Advanced Organic Synthesis Division

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(3-bromopropoxy)benzoate, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol herein is centered on the Williamson ether synthesis, a classic yet powerful method for forming ether linkages.[2][3][4] This application note details not only a step-by-step procedure but also delves into the mechanistic rationale behind the selection of reagents and reaction conditions, ensuring a reproducible and high-yield synthesis. Safety protocols and characterization data are also thoroughly addressed to provide a self-validating and reliable experimental framework.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its versatility in preparing both symmetrical and asymmetrical ethers.[3][5][6] The reaction fundamentally proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] In this specific application, the phenoxide ion of methyl 4-hydroxybenzoate, generated in situ, acts as the nucleophile. This nucleophile attacks the electrophilic carbon of 1,3-dibromopropane, which bears a good leaving group (bromide).

The choice of a primary alkyl halide, 1,3-dibromopropane, is critical. The S(N)2 mechanism is highly sensitive to steric hindrance at the electrophilic center. Primary alkyl halides, like the one selected, are ideal substrates as they minimize the competing E2 (bimolecular elimination) reaction, which can become significant with secondary and is the major pathway for tertiary alkyl halides.[2][4][5] The use of an excess of 1,3-dibromopropane is a strategic choice to favor the desired mono-alkylation product and reduce the formation of the bis-ether byproduct.

Potassium carbonate (K(_2)CO(_3)) is employed as a mild and effective base.[7] Its role is to deprotonate the weakly acidic phenolic hydroxyl group of methyl 4-hydroxybenzoate to form the more nucleophilic potassium phenoxide.[8][9] While stronger bases like sodium hydride could be used, potassium carbonate offers advantages in terms of ease of handling and safety.[10] The reaction is performed in acetone, an aprotic polar solvent, which is well-suited for S(_N)2 reactions as it can solvate the cation (K

Experimental Overview and Key Parameters

This section summarizes the critical quantitative data for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.

| Reagent | MW ( g/mol ) | Equivalents | Amount | CAS No. |

| Methyl 4-hydroxybenzoate | 152.15[11] | 1.0 | 1.52 g | 99-96-7 |

| 1,3-Dibromopropane | 201.89[12][13] | 3.0 | 4.1 mL (6.06 g) | 109-64-8 |

| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | 584-08-7 |

| Acetone | 58.08 | - | 50 mL | 67-64-1 |

| Product | MW ( g/mol ) | Theoretical Yield | Melting Point | CAS No. |

| Methyl 4-(3-bromopropoxy)benzoate | 273.12[14][] | 2.73 g | 71-73 °C[14][] | 135998-88-8 |

Detailed Experimental Protocol

Materials and Reagents

-

Methyl 4-hydroxybenzoate (≥99%)

-

1,3-Dibromopropane (99%)

-

Potassium Carbonate (anhydrous, finely powdered)

-

Acetone (ACS grade)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Reaction Setup and Procedure

-

To a 250 mL round-bottom flask, add methyl 4-hydroxybenzoate (1.52 g, 10 mmol), finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol), and a magnetic stir bar.

-

Add 50 mL of acetone to the flask.

-

While stirring, add 1,3-dibromopropane (4.1 mL, 30 mmol) to the suspension.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (methyl 4-hydroxybenzoate) should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Transfer the filtrate to a separatory funnel.

-

Remove the acetone using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Wash the organic layer with 2 x 30 mL of deionized water and then with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford Methyl 4-(3-bromopropoxy)benzoate as a white solid.

Visualization of the Synthetic Workflow

Figure 1. Workflow for the synthesis of Methyl 4-(3-bromopropoxy)benzoate.

Safety and Hazard Information

It is imperative that this procedure is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl 4-hydroxybenzoate: May cause skin and eye irritation.[11][16][17][18]

-

1,3-Dibromopropane: Flammable liquid and vapor.[12] Causes skin, eye, and respiratory tract irritation. Handle with care and avoid inhalation or contact.

-

Potassium Carbonate: While generally considered safe, it can cause irritation upon contact with eyes or skin.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Characterization and Validation

The identity and purity of the synthesized Methyl 4-(3-bromopropoxy)benzoate should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl ester protons, and the three methylene groups of the propoxy chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Melting Point: The melting point of the purified product should be sharp and within the expected range of 71-73 °C.[14][]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the ester carbonyl group (C=O), the C-O ether linkage, and the aromatic ring.

Discussion and Mechanistic Insights

The success of the Williamson ether synthesis hinges on the S(_N)2 mechanism. The reaction rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (1,3-dibromopropane). The use of a polar aprotic solvent like acetone is advantageous as it does not solvate the nucleophile as strongly as a protic solvent would, thus enhancing its nucleophilicity.